8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl
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Overview
Description
8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is a chemical compound with the CAS Number: 1373233-09-0 . It has a molecular weight of 248.51 and its IUPAC name is 8-bromoimidazo[1,2-a]pyridin-6-amine hydrochloride . The compound is a light brown solid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, has been a topic of interest in recent years due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is 1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is a light brown solid . ItScientific Research Applications
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, closely related to 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been studied for their potential as corrosion inhibitors. A study by (Saady et al., 2021) explored the inhibition performance of these derivatives against mild steel corrosion. This research highlights the utility of such compounds in protecting metals from corrosive environments.
Tyrosyl-tRNA Synthetase Inhibition
Research by (Jabri et al., 2023) focused on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives and examining their potential as tyrosyl-tRNA synthetase inhibitors. The study involved a comprehensive approach including synthesis, structure elucidation, and molecular docking, indicating the possible therapeutic applications of these compounds.
Fluorescent Probes for Mercury Ion Detection
A study by (Shao et al., 2011) demonstrated the use of novel imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions. This application is crucial in environmental monitoring and detecting toxic substances.
Oligonucleotide Synthesis
Imidazo[1,2-a]pyridine derivatives, similar to 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been used in oligonucleotide synthesis. (Gryaznov & Letsinger, 1992) explored the synthesis of mixed base oligonucleotides using these derivatives, contributing to advancements in genetic research and drug development.
Synthesis of Antimicrobial and Anticancer Agents
Compounds such as 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride have been utilized in synthesizing antimicrobial and anticancer agents. For instance, (Banda et al., 2016) investigated the synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and their biological activity.
Radioactive Tracer Synthesis
The synthesis of radioactive tracers using imidazo[1,2-a]pyridine derivatives has been explored, as seen in a study by (Yamanaka et al., 1992). This research is crucial for advancing medical imaging and diagnostic techniques.
Synthesis of Therapeutic Agents
Imidazo[1,2-a]pyridine scaffolds, like 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been recognized for their broad range of applications in medicinal chemistry. (Deep et al., 2016) reviewed the research findings on these scaffolds, emphasizing their potential in developing novel therapeutic agents.
Mechanism of Action
Imidazo[1,2-a]pyridines have been found to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYTYVYTSNOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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